molecular formula C18H22Cl2N8O2 B10915839 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-{1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-{1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B10915839
M. Wt: 453.3 g/mol
InChI Key: SBYPBDVRVNVUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure featuring multiple pyrazole rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms into the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The formation of the amide linkage involves the reaction of the pyrazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing chlorine.

Scientific Research Applications

N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Agricultural Chemistry: Possible application as a pesticide or herbicide.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in a disease pathway or interaction with a receptor in a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the amide linkage present in the target compound.

    N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE: Lacks the carboxamide group.

Uniqueness

The presence of multiple pyrazole rings, chlorine substituents, and the specific arrangement of functional groups make N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE unique

Properties

Molecular Formula

C18H22Cl2N8O2

Molecular Weight

453.3 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-[1-[(4-chloro-1,5-dimethylpyrazol-3-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H22Cl2N8O2/c1-6-12(18(30)22-16-14(20)10(3)27(5)25-16)28-8-7-11(23-28)17(29)21-15-13(19)9(2)26(4)24-15/h7-8,12H,6H2,1-5H3,(H,21,24,29)(H,22,25,30)

InChI Key

SBYPBDVRVNVUGI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN(C(=C1Cl)C)C)N2C=CC(=N2)C(=O)NC3=NN(C(=C3Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.